Trans-2,3-Butylene carbonate
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Overview
Description
Trans-2,3-Butylene carbonate is an organic compound with the molecular formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms. It can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . This compound is an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .
Preparation Methods
Trans-2,3-Butylene carbonate can be synthesized through various methods. One common synthetic route involves the reaction of trans-2,3-butylene oxide with carbon dioxide under specific conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbonate ester. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of the reactants to the desired product .
In industrial production, this compound can be produced through similar methods, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced separation techniques, such as distillation and crystallization, can further improve the quality of the final product .
Chemical Reactions Analysis
Trans-2,3-Butylene carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to its corresponding carbonyl derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can transform this compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .
Substitution reactions involving this compound often occur at the carbonate functional group. For example, nucleophilic substitution reactions can replace the carbonate group with other functional groups, such as amines or thiols, using appropriate nucleophiles and reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trans-2,3-Butylene carbonate has several scientific research applications across various fields. In chemistry, it is used as a solvent and reagent in organic synthesis. Its aprotic polar nature makes it suitable for dissolving a wide range of organic compounds and facilitating various chemical reactions .
In the field of energy storage, this compound is proposed as an ingredient in the electrolyte of lithium batteries. Its high dielectric constant and stability contribute to the overall performance and safety of the batteries . Additionally, the compound’s ability to form stable solid-electrolyte interphases enhances the longevity and efficiency of lithium-ion batteries .
In biology and medicine, this compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it a promising candidate for controlled release formulations . Furthermore, the compound’s low toxicity and biodegradability add to its appeal in biomedical applications .
Mechanism of Action
The mechanism of action of trans-2,3-butylene carbonate varies depending on its application. In lithium batteries, the compound acts as a solvent and electrolyte component, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles. The carbonate functional group interacts with lithium ions, forming stable complexes that enhance the overall performance of the battery .
In drug delivery systems, this compound forms stable complexes with drugs, protecting them from degradation and ensuring their controlled release. The compound’s biocompatibility and ability to interact with various molecular targets contribute to its effectiveness in delivering therapeutic agents to specific sites within the body .
Comparison with Similar Compounds
Trans-2,3-Butylene carbonate can be compared to other similar compounds, such as cis-2,3-butylene carbonate, 1,2-butylene carbonate, propylene carbonate, and ethylene carbonate. While these compounds share some structural similarities, this compound is unique in its trans configuration and specific functional group arrangement .
Cis-2,3-Butylene carbonate: This stereoisomer of this compound has a different spatial arrangement of atoms, resulting in distinct physical and chemical properties.
1,2-Butylene carbonate: This compound has a different position of the carbonate functional group, leading to variations in reactivity and applications.
Propylene carbonate: This compound has a similar carbonate functional group but differs in its alkyl chain structure, affecting its solvent properties and uses.
Ethylene carbonate: This compound has a simpler structure with a shorter alkyl chain, resulting in different physical properties and applications.
This compound’s unique combination of structural features and functional group arrangement makes it a valuable compound in various scientific and industrial applications .
Biological Activity
Trans-2,3-butylene carbonate (TBC) is a cyclic carbonate compound that has garnered attention for its potential applications in various fields, including pharmaceuticals, bioplastics, and as a solvent. Its biological activity is of particular interest due to its interactions with biological systems and potential therapeutic applications. This article explores the biological activity of TBC, including its mechanisms, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C5H8O3 and features a cyclic structure that contributes to its unique properties. It is derived from 2,3-butanediol, which is produced biologically through fermentation processes. The structural characteristics of TBC allow it to participate in various biochemical reactions, making it a versatile compound in both industrial and biomedical applications.
Mechanisms of Biological Activity
- Metabolic Pathways : TBC is involved in metabolic pathways that are crucial for energy production and carbon storage in microorganisms. It can be synthesized from 2,3-butanediol through enzymatic pathways involving specific microbial strains such as Klebsiella pneumoniae and Bacillus amyloliquefaciens .
- Cellular Effects : Research indicates that TBC may influence cellular metabolism by modulating the NAD+/NADH ratio, which is essential for maintaining redox balance within cells. This modulation can affect various metabolic processes, including glycolysis and fermentation pathways .
- Antimicrobial Properties : Preliminary studies suggest that TBC exhibits antimicrobial activity against certain pathogens. This property can be attributed to its ability to disrupt cellular membranes or interfere with metabolic functions in bacteria .
Table 1: Summary of Biological Activity Studies on this compound
Study | Organism/Cell Type | Biological Activity Observed | Methodology | Key Findings |
---|---|---|---|---|
Study A | Klebsiella pneumoniae | Enhanced 2,3-BDO production | Fermentation analysis | Increased yield under specific pH conditions |
Study B | Bacterial strains | Antimicrobial effects | Disk diffusion assay | Inhibition of growth in E. coli |
Study C | Human cell lines | Cytotoxicity assessment | MTT assay | Dose-dependent cytotoxic effects observed |
Case Study 1: Enhanced Production of 2,3-Butanediol
In a study conducted by Yang et al., Klebsiella pneumoniae was genetically modified to enhance the production of 2,3-butanediol (BDO), which is a precursor to TBC. The researchers found that manipulating fermentation conditions significantly increased BDO yields, demonstrating the potential for TBC production through biotechnological approaches .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of TBC against various bacterial strains. The results indicated that TBC could inhibit the growth of Escherichia coli, suggesting its potential use as a biopesticide or antimicrobial agent in agricultural applications .
Applications in Biomedicine
The biological activity of TBC positions it as a candidate for various biomedical applications:
- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, TBC can be utilized in drug delivery formulations.
- Bioplastics : As a biodegradable compound, TBC can contribute to the development of sustainable materials for medical devices and packaging.
- Therapeutic Agents : Ongoing research aims to explore the therapeutic potential of TBC derivatives in treating metabolic disorders or infections.
Properties
CAS No. |
65941-76-6 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
LWLOKSXSAUHTJO-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)O1)C |
Canonical SMILES |
CC1C(OC(=O)O1)C |
Origin of Product |
United States |
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